molecular formula C18H23N B324996 2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine

2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine

Cat. No.: B324996
M. Wt: 253.4 g/mol
InChI Key: PFOAIMHDKWUDIQ-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine is a complex organic compound characterized by its unique tetrahydropyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the use of starting materials such as benzylamine and allyl bromide, which undergo a series of reactions including nucleophilic substitution and cyclization under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, which are influenced by the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,6S)-2,6-dimethyl-4-[4-(2-prop-2-enylphenoxy)butyl]morpholine
  • Other tetrahydropyridine derivatives with similar structural features.

Uniqueness

2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

(2S,6S)-4-benzyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C18H23N/c1-3-8-17-13-16(14-18(19-17)9-4-2)12-15-10-6-5-7-11-15/h3-7,10-11,13,17-19H,1-2,8-9,12,14H2/t17-,18-/m0/s1

InChI Key

PFOAIMHDKWUDIQ-ROUUACIJSA-N

Isomeric SMILES

C=CC[C@H]1CC(=C[C@@H](N1)CC=C)CC2=CC=CC=C2

SMILES

C=CCC1CC(=CC(N1)CC=C)CC2=CC=CC=C2

Canonical SMILES

C=CCC1CC(=CC(N1)CC=C)CC2=CC=CC=C2

Origin of Product

United States

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